4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid
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Overview
Description
4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrolo[1,2-a]benzimidazole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups: These groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the morpholine moiety: This step involves a nucleophilic substitution reaction.
Sulfuric acid treatment: The final compound is treated with sulfuric acid to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares structural similarities and is studied for its biological activities.
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Another compound with a similar aromatic structure, used in various synthetic applications.
Uniqueness
4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine is unique due to its specific combination of aromatic and heterocyclic rings, which confer distinct chemical and biological properties
Properties
CAS No. |
174657-68-2 |
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Molecular Formula |
C30H32ClN3O7S |
Molecular Weight |
614.1 g/mol |
IUPAC Name |
4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid |
InChI |
InChI=1S/C30H30ClN3O3.H2O4S/c1-35-27-12-9-22(19-28(27)36-2)29-24(21-7-10-23(31)11-8-21)20-34-26-6-4-3-5-25(26)33(30(29)34)14-13-32-15-17-37-18-16-32;1-5(2,3)4/h3-12,19-20H,13-18H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
ZRVNLFKQIPXHKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N(C=C2C4=CC=C(C=C4)Cl)C5=CC=CC=C5N3CCN6CCOCC6)OC.OS(=O)(=O)O |
Origin of Product |
United States |
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